

Crystallographic Comparison of 3,5-Difluorophenyl Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 3,5-Difluorobenzyl alcohol

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A detailed analysis of the solid-state structures of compounds derived from 3,5-difluorobenzonitrile, 3,5-difluorobenzoate, and 3,5-difluorobenzaldehyde provides valuable insights for researchers in drug development and materials science. This guide offers a comparative overview of their X-ray crystallographic data, experimental protocols, and key structural features.

While crystallographic data for direct derivatives of **3,5-difluorobenzyl alcohol** are not readily available in the public domain, a comprehensive examination of closely related compounds containing the 3,5-difluorophenyl moiety offers significant understanding of the impact of functional groups on crystal packing and intermolecular interactions. This guide summarizes the crystallographic data for three such compounds: 4-amino-3,5-difluorobenzonitrile (I), ethyl 4-amino-3,5-difluorobenzoate (II), and diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III), alongside a 4H-pyran derivative synthesized from 3,5-difluorobenzaldehyde.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the compared compounds, allowing for a clear and objective assessment of their solid-state structures.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
4-aminobenzonitrile (I)	C ₇ H ₄ F ₂ N ₂	Orthorhombic	Pnma	8.3532(3)	6.6343(3)	12.3168(5)	90	90	90	682.49(5)	4
ethyl 4-aminobenzate (II)	C ₉ H ₉ F ₂ N ₂ O ₂	Monoclinic	P2 ₁ /c	10.4281(4)	7.4723(3)	12.3551(5)	90	109.232(2)	90	909.53(6)	4
diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzonitrile)	C ₁₈ H ₁₄ F ₄ N ₂ O ₄	Monoclinic	P2 ₁ /c	8.7841(3)	11.2334(4)	9.2131(3)	90	98.789(2)	90	900.09(5)	2

ate)

(III)

ethyl

2-

amin

o-4-

(3,5-

diflu

orop

heny

l)-7,7

-

dime

thyl-

5-

oxo-

5,6,7

,8-

tetra

hydr

o-

4H-

chro

men

e-3-

carb

oxyla

te

C₂₀H₂₁F₂NO₄Tricli
nic

P-1

8.63

63(1

1)

9.91

44(1

1)

11.8

734(

15)

81.8

91(4)

72.8

89(4)

80.9

72(3)

954.

7(2)

2

Structural Commentary and Intermolecular Interactions

The presence of the electron-withdrawing fluorine atoms in the meta positions of the phenyl ring significantly influences the electronic properties and intermolecular interactions of these compounds.

In the crystal structures of 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II), the molecules are connected by a network of hydrogen bonds.[1] Specifically, N—H \cdots N, N—H \cdots F, and N—H \cdots O hydrogen bonds are observed, in addition to C—H \cdots F short contacts and π -stacking interactions.[1] The presence of the amino group facilitates the formation of these hydrogen bonding networks, which are crucial in dictating the overall crystal packing.

In contrast, the crystal structure of diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) (III) is primarily governed by stacking interactions between the molecules.[1] The absence of strong hydrogen bond donors in this molecule leads to a packing arrangement dominated by weaker van der Waals forces and π - π stacking.

The 4H-pyran derivative, synthesized via a one-pot multicomponent reaction using 3,5-difluorobenzaldehyde, showcases a more complex three-dimensional structure.[2] Its crystal packing is stabilized by a combination of intermolecular hydrogen bonds and weaker interactions involving the various functional groups of the molecule.

Experimental Protocols

Synthesis and Crystallization

- Compounds I, II, and III: The synthesis of these compounds involved a multi-step procedure starting from commercially available precursors.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from appropriate solvents. For instance, crystals of compound I were grown from a solution in methanol.
- 4H-Pyran Derivative: This compound was synthesized using a one-pot multicomponent reaction of ethyl 2-cyanoacetate, 3,5-difluorobenzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[2] The reaction mixture was refluxed for 5 hours, and upon cooling, the product precipitated and was recrystallized from ethanol to yield single crystals.[2]

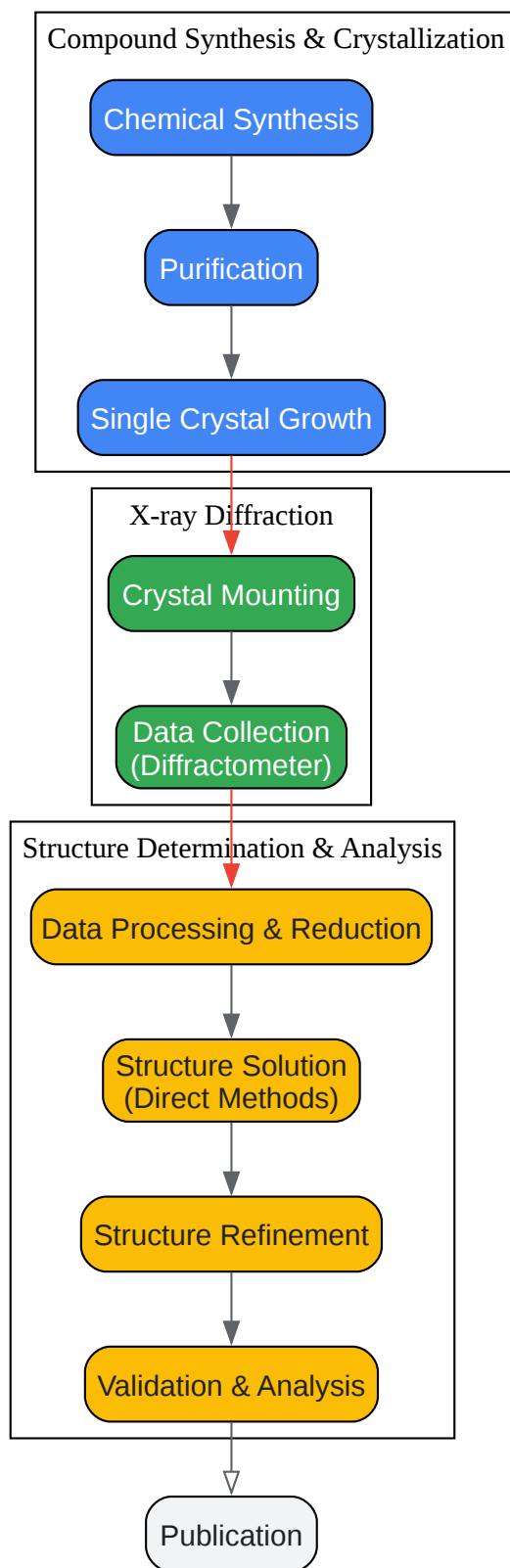
X-ray Data Collection and Structure Refinement

For all reported structures, single-crystal X-ray diffraction data was collected using a diffractometer equipped with a CCD detector and graphite-monochromated Mo K α radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-

squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizing the Crystallographic Workflow

The process of determining a crystal structure from a synthesized compound can be visualized as a sequential workflow.



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A simplified workflow for X-ray crystallography.

This guide provides a foundational comparison of the crystallographic features of several 3,5-difluorophenyl derivatives. The presented data and experimental protocols can serve as a valuable resource for researchers working on the design and synthesis of new molecules with tailored solid-state properties. The distinct influence of different functional groups on the crystal packing highlights the importance of strategic molecular design in controlling the supramolecular architecture of crystalline materials.

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References

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